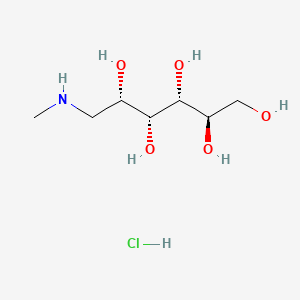
N-甲基-D-葡糖胺盐酸盐
描述
N-Methyl-D-glucamine Hydrochloride: is an organic compound that belongs to the class of amino sugars. It is derived from glucose and contains an amino group modification. This compound is commonly used in pharmaceutical and biochemical applications as a resolving and buffering agent.
科学研究应用
N-Methyl-D-glucamine Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a resolving and buffering agent in various chemical reactions.
Medicine: Utilized in the formulation of iodinated contrast media for X-ray and nuclear imaging.
作用机制
Target of Action
N-Methyl-D-glucamine Hydrochloride, also known as Meglumine, is a sorbitol-derived amino sugar . It is commonly used in pharmaceutical and biochemical applications as a resolving and buffering agent .
Mode of Action
It is known to act as a catalyst in one-pot synthesis of pyranopyrazole derivatives .
Biochemical Pathways
It is used in the development of various resins and gels containing n-methyl-d-glucamine to remove different oxyanions .
Pharmacokinetics
It is known that meglumine is a poorly metabolized derivative of sorbitol .
Result of Action
Meglumine is used to increase the aqueous solubility of lipophilic drugs and improve their absorption . In its conjugated form, it is used as a contrast agent .
Action Environment
It is known that it can be used as a reactant to prepare water-soluble polymer for the selective removal of arsenic from aqueous water .
准备方法
Synthetic Routes and Reaction Conditions: N-Methyl-D-glucamine Hydrochloride can be synthesized through the reaction of N-Methyl-D-glucamine with hydrochloric acid. The reaction typically involves dissolving N-Methyl-D-glucamine in water, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction is carried out under controlled temperature and pH conditions to ensure the purity and yield of the product .
Industrial Production Methods: In industrial settings, the production of N-Methyl-D-glucamine Hydrochloride involves large-scale synthesis using similar reaction conditions. The process includes the purification of the compound through crystallization and filtration to obtain a high-purity product suitable for pharmaceutical and biochemical applications .
化学反应分析
Types of Reactions: N-Methyl-D-glucamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form reduced sugar derivatives.
Substitution: The amino group in N-Methyl-D-glucamine can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Oxo derivatives of N-Methyl-D-glucamine.
Reduction: Reduced sugar derivatives.
Substitution: Substituted amino sugar derivatives.
相似化合物的比较
N-Methyl-D-glucamine: The parent compound without the hydrochloride salt.
Methylglucamine: Another name for N-Methyl-D-glucamine.
1-Deoxy-1-methylaminosorbitol: A similar compound with a different structural configuration.
Uniqueness: N-Methyl-D-glucamine Hydrochloride is unique due to its combination of amino sugar properties and the presence of the hydrochloride salt, which enhances its solubility and buffering capacity. This makes it particularly useful in pharmaceutical formulations and biochemical applications where precise pH control is required .
属性
IUPAC Name |
6-(methylamino)hexane-1,2,3,4,5-pentol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO5.ClH/c1-8-2-4(10)6(12)7(13)5(11)3-9;/h4-13H,2-3H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPZZAVJXDZHDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C(C(C(CO)O)O)O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40956956 | |
| Record name | 1-Deoxy-1-(methylamino)hexitol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40956956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35564-86-4 | |
| Record name | 1-Deoxy-1-(methylamino)hexitol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40956956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is N-Methyl-D-glucamine Hydrochloride used in studying the pore-forming activity of Cry toxins?
A1: N-Methyl-D-glucamine Hydrochloride is used as a marker molecule in assays designed to assess the pore-forming ability of Cry toxins, like Cry1Aa, produced by Bacillus thuringiensis. These toxins target insect midgut cells and form pores in the cell membrane, leading to cell death. Researchers can track the permeation of N-Methyl-D-glucamine Hydrochloride, alongside other molecules of varying sizes, through the formed pores. This provides information about the size and characteristics of the pores created by the toxin.
Q2: What do the results using N-Methyl-D-glucamine Hydrochloride reveal about the role of helix 3 and helix 4 in Cry1Aa toxin pore formation?
A2: The research papers demonstrate that mutations in both helix 3 and helix 4 of the Cry1Aa toxin can significantly affect its pore-forming ability. When mutations reduced the toxin's ability to form pores, the permeability of the membrane to N-Methyl-D-glucamine Hydrochloride was reduced proportionally to the reduction in permeability to other tested molecules. This suggests that the mutations primarily impacted the toxin's capacity to form pores, rather than altering the selectivity or properties of the formed pores.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B1417882.png)
![Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1417885.png)
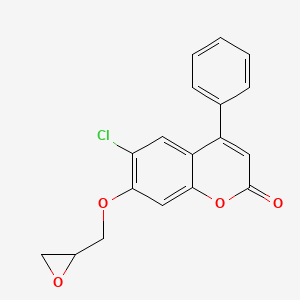
![2'-cyclopentyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1417887.png)
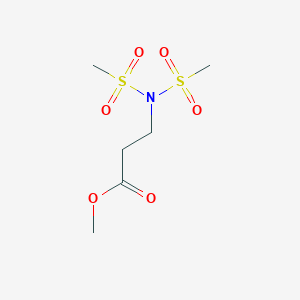
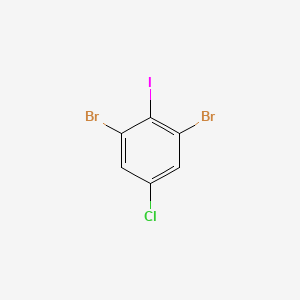
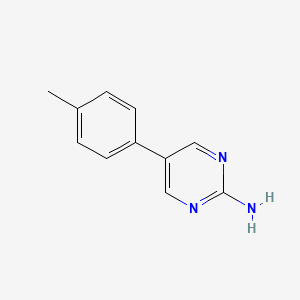

![4-[(Dimethylsulfamoyl)(methyl)amino]benzoic acid](/img/structure/B1417897.png)
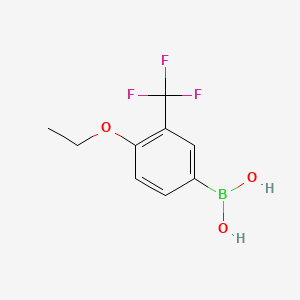
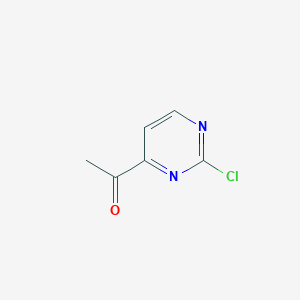
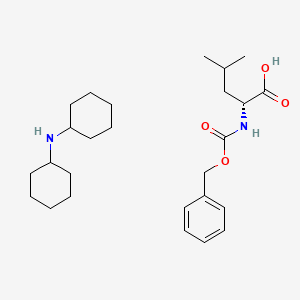

![2-[4-(tert-Butyldimethylsilyloxymethyl)-2-nitrophenoxy]acetic Acid](/img/structure/B1417905.png)
